Product packaging for Naugard XL-1(Cat. No.:CAS No. 70331-94-1)

Naugard XL-1

Cat. No.: B152010
CAS No.: 70331-94-1
M. Wt: 696.9 g/mol
InChI Key: OXWDLAHVJDUQJM-UHFFFAOYSA-N
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Description

Overview of Naugard XL-1's Dual Functionality in Contemporary Chemical Science

This compound is a multifunctional stabilizer that addresses two critical degradation pathways in polymeric materials. chempoint.commmu.ac.uk Its molecular architecture uniquely combines the features of a hindered phenolic antioxidant and a metal deactivator, offering a comprehensive stabilization solution, particularly in polyolefin and polystyrene systems. chempoint.comchempoint.com This dual nature allows it to be particularly effective in mineral-filled resin systems where residual metallic ions from catalysts and inorganic pigments can accelerate degradation. chempoint.com

Importance of Metal Deactivation in Polymer Systems

Trace amounts of metal ions, often remnants from polymerization catalysts (e.g., Ziegler-Natta catalysts) or present in fillers and pigments, can act as powerful catalysts for the oxidative degradation of polymers. mmu.ac.uk These metal ions can accelerate the decomposition of hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, leading to a rapid decline in material properties. Metal deactivators are chelating agents that bind to these metal ions, forming stable complexes. mmu.ac.uk This complexation renders the metal ions catalytically inactive, thereby preventing them from participating in the degradation reactions. This function is particularly critical in applications where polymers are in direct contact with metals, such as in wire and cable insulation. chempoint.com

Historical Context of Phenolic Antioxidants and Metal Deactivators in Polymer Science

The development of polymer stabilizers has been integral to the widespread application of polymeric materials. Early polymers exhibited poor stability, limiting their use. The recognition that degradation was often an oxidative process led to the investigation and development of various stabilizing additives.

Evolution of Stabilizer Technologies

The field of polymer stabilization has seen significant evolution, moving from simple, often discoloring, additives to highly efficient and specific molecules. Current time information in Powiat goleniowski, PL. The initial focus was on overcoming the challenges of thermal degradation during processing. Over time, as the understanding of degradation mechanisms grew, more sophisticated stabilizers were developed to combat photo-oxidation and metal-catalyzed degradation. mmu.ac.ukCurrent time information in Powiat goleniowski, PL. This led to the creation of synergistic systems where different types of stabilizers are used in combination to provide comprehensive protection. The trend has been towards multifunctional additives that can address multiple degradation pathways simultaneously, offering both performance and economic advantages. cymitquimica.com

Positioning this compound within Sterically Hindered Phenolic Antioxidants

This compound belongs to the class of sterically hindered phenolic antioxidants. akrochem.com The "steric hindrance" is provided by the bulky tert-butyl groups located ortho to the phenolic hydroxyl group. lgcstandards.com This structural feature is key to the antioxidant's effectiveness. While the hydroxyl group can readily donate a hydrogen atom to a radical, the bulky substituents on the aromatic ring prevent the resulting phenoxy radical from easily reacting with other molecules and propagating the degradation chain. lgcstandards.com this compound's design, which incorporates two such sterically hindered phenol (B47542) moieties within a larger molecular structure that also possesses metal-chelating capabilities, represents an advanced approach in the field of polymer stabilization. mmu.ac.uk

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound and similar multifunctional stabilizers is driven by the continuous demand for more durable and reliable polymeric materials in increasingly demanding applications. The primary objectives of these inquiries include:

Elucidating Reaction Mechanisms: Detailed investigation into the precise chemical pathways through which this compound inhibits oxidation and deactivates various metal ions. This includes studying the kinetics and thermodynamics of these reactions.

Performance in Diverse Polymer Matrices: Evaluating the efficacy of this compound in a wide range of polymers beyond polyolefins and polystyrenes, and under various environmental stressors such as high temperatures, UV radiation, and chemical exposure.

Structure-Property Relationships: Synthesizing and characterizing analogs of this compound to establish clear relationships between molecular structure and stabilizing performance. This knowledge can guide the design of next-generation, even more effective multifunctional stabilizers.

Long-Term Aging Studies: Conducting extensive aging studies to predict the long-term performance and service life of polymers stabilized with this compound, which is crucial for applications in construction, automotive, and electronics industries.

Detailed Research Findings

Below are interactive data tables summarizing the typical physical properties and solubility of this compound, compiled from publicly available technical information. chempoint.comakrochem.com

Table 1: Typical Physical Properties of this compound

PropertyValue
AppearanceWhite to Off-White Powder
Molecular Weight ( g/mol )696.91
Melting Point (°C)170 - 180
Flash Point (°C)260
Specific Gravity @ 20°C1.12

Table 2: Solubility of this compound ( g/100g solvent @ 20°C)

SolventSolubility
Acetone10
Chloroform35
Methanol1.6
Styrene2.0
Water<0.1
Hexane<0.1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H60N2O8 B152010 Naugard XL-1 CAS No. 70331-94-1

Properties

IUPAC Name

2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWDLAHVJDUQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052450
Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
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CAS No.

70331-94-1
Record name 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naugard XL-1
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Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Mechanistic Investigations of Naugard Xl 1 S Stabilization Efficacy

Elucidation of Antioxidant Action Mechanisms

The primary antioxidant function of Naugard XL-1 is derived from its two sterically hindered phenolic groups. mmu.ac.ukuvabsorber.com This classification of antioxidants is fundamental to its ability to interrupt oxidative cycles that degrade polymers.

Free Radical Scavenging Pathways and Kinetics

The principal mechanism by which this compound exerts its antioxidant effect is through free radical scavenging via a Hydrogen Atom Transfer (HAT) pathway. mmu.ac.uknih.gov During the thermo-oxidative degradation of polymers, highly reactive free radicals, particularly peroxy radicals (ROO•), are generated and propagate a chain reaction that leads to the cleavage of polymer chains and loss of physical properties.

This compound interrupts this cycle by donating the hydrogen atom from its phenolic hydroxyl (-OH) groups to the peroxy radicals. mmu.ac.uknih.gov This process is outlined in the following reaction:

ROO• (Peroxy Radical) + Ar-OH (this compound) → ROOH (Hydroperoxide) + Ar-O• (Phenoxy Radical)

This reaction effectively neutralizes the highly reactive peroxy radical, converting it into a more stable hydroperoxide, and in turn generates a phenoxy radical from the this compound molecule. nih.gov The kinetics of this HAT process are generally rapid, allowing for the efficient interception of propagating radicals before they can cause significant damage to the polymer matrix. The presence of two phenolic groups per molecule allows it to scavenge multiple radicals, enhancing its protective efficiency.

Role of Phenoxy Radicals and Their Stabilization

A critical feature of an effective hindered phenolic antioxidant is the stability of the phenoxy radical (Ar-O•) it forms after donating a hydrogen atom. mmu.ac.uk If the resulting phenoxy radical were itself highly reactive, it could potentially initiate new degradation chains, thereby negating its antioxidant benefit.

The molecular structure of this compound is specifically designed to ensure the resulting phenoxy radical is exceptionally stable and unreactive. nih.gov This stability is primarily achieved through two features:

Steric Hindrance: The two bulky tert-butyl groups positioned ortho to the hydroxyl group physically obstruct the radical oxygen atom. This steric shielding prevents the radical from abstracting hydrogen from adjacent polymer chains, a key step in preventing further degradation. nih.gov

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing the radical character and further reducing its reactivity.

Due to this high degree of stabilization, the this compound phenoxy radical is effectively non-propagating and primarily terminates by reacting with another free radical, leading to the formation of stable, non-radical products.

Influence of Molecular Structure on Antioxidant Reactivity

Table 1: Structure-Function Relationship in this compound

Molecular Component Function Mechanistic Contribution
Phenolic Hydroxyl (-OH) Group Hydrogen Donor The primary site for free radical scavenging via the Hydrogen Atom Transfer (HAT) mechanism.
Di-tert-butyl Groups Steric Hindrance Stabilizes the resulting phenoxy radical, preventing it from initiating new degradation chains. nih.gov
Aromatic Ring Resonance Stabilization Delocalizes the unpaired electron of the phenoxy radical, further reducing its reactivity.
Oxamido-bis-ethyl Propionate Backbone Metal Chelation & Physical Properties Provides sites for metal ion complexation and influences solubility and compatibility within polymer systems. mmu.ac.uk

| Dual Phenolic Moieties | Enhanced Stoichiometry | The presence of two antioxidant groups per molecule increases its capacity to neutralize multiple free radicals. |

This combination of a reactive site (-OH), stabilizing groups (tert-butyls), and a multifunctional backbone makes this compound a highly effective antioxidant. mmu.ac.ukchempoint.com

Analysis of Metal Deactivation Mechanisms

In many polymer applications, trace amounts of transition metal ions, often remnants from polymerization catalysts (e.g., Ziegler-Natta catalysts) or present in inorganic fillers and pigments, can significantly accelerate oxidative degradation. chempoint.commmu.ac.ukspecialchem.com this compound's dual-functionality includes the ability to neutralize this catalytic activity. chempoint.com

Chelation and Complexation of Transition Metal Ions

This compound functions as a metal deactivator through chelation, a process where the molecule binds to a central metal ion to form a stable, water-soluble complex known as a chelate. mmu.ac.uk The central backbone of the this compound molecule contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons that can act as ligands, donating these electrons to form coordinate bonds with transition metal ions like copper (Cu²⁺), iron (Fe³⁺), and others. mmu.ac.ukmdpi.com

The oxamide (B166460) group (-NH-C(O)-C(O)-NH-) in the molecular structure is particularly effective at forming stable, multi-dentate complexes with metal ions. By sequestering these ions within a stable coordination complex, this compound effectively isolates them from the polymer matrix. chempoint.commmu.ac.uk

Table 2: Key Features of this compound as a Metal Deactivator

Feature Description
Ligand Sites Nitrogen and oxygen atoms in the oxamide and ester groups.
Mechanism Formation of stable coordinate bonds with transition metal ions.
Resulting Structure A stable chelate complex that sequesters the metal ion.

| Target Metals | Primarily copper, but also effective against other transition metals that act as pro-oxidants. mmu.ac.uk |

Impact on Metal-Catalyzed Oxidation Processes

Transition metal ions are potent catalysts for polymer oxidation primarily because they accelerate the decomposition of hydroperoxides (ROOH) into highly destructive free radicals. mmu.ac.uknih.gov This process, often involving a redox cycle (e.g., Cu⁺ ↔ Cu²⁺), dramatically increases the rate of polymer degradation.

Cu⁺ + ROOH → Cu²⁺ + RO• + OH⁻

Cu²⁺ + ROOH → Cu⁺ + ROO• + H⁺

By chelating the metal ions, this compound prevents them from participating in these catalytic redox cycles. mmu.ac.uk The stable complex formed is redox-inactive, meaning the sequestered metal ion can no longer shuttle between oxidation states to decompose hydroperoxides. This deactivation of the metal's catalytic ability is a crucial protective mechanism, especially in applications where polymers are in direct contact with metals, such as in wire and cable insulation. mmu.ac.uklinchemical.com This action complements its direct free-radical scavenging, providing a comprehensive stabilization system against both autoxidation and metal-catalyzed oxidation. chempoint.comchempoint.com

Interactions with Residual Metallic Catalysts in Polymer Matrices

The stabilization efficacy of this compound is significantly attributed to its robust interaction with residual metallic catalysts present in polymer matrices. These metallic residues, often remnants from polymerization processes (e.g., Ziegler-Natta or Phillips catalysts containing aluminum, titanium, chromium) or introduced via inorganic pigments and fillers, can act as potent catalysts for polymer degradation. chempoint.comchempoint.combaoxuchem.com this compound mitigates this catalytic degradation through a mechanism of metal deactivation, primarily functioning as a chelating agent. mmu.ac.ukradicalpolymers.com

The molecular structure of this compound, chemically known as 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate], is key to its function. chempoint.comakrochem.com It contains multiple donor atoms, specifically nitrogen and oxygen, within its oxamide and ester groups, which are capable of forming stable coordination complexes with transition metal ions. mmu.ac.uk This process, known as chelation, effectively sequesters the metal ions, rendering them catalytically inert. mmu.ac.ukradicalpolymers.com By complexing with metal ions, this compound prevents their participation in the redox reactions that initiate and propagate the oxidative degradation of the polymer. mmu.ac.uk

Research findings have demonstrated the effectiveness of this compound in deactivating various metal ions. For instance, in studies on the degradation of polyolefins, the presence of metal ions such as copper, iron, and aluminum has been shown to significantly accelerate the rate of oxidation. mmu.ac.uk The incorporation of this compound into these polymer systems leads to a marked improvement in thermal stability. This is achieved by the formation of a stable complex between the this compound molecule and the metal ion, which inhibits the metal's ability to catalyze the decomposition of hydroperoxides, a key step in the auto-oxidation cycle of polymers.

In a comparative study on the photo-oxidation of nylon 6,6 containing iron oxides, this compound was shown to effectively inhibit the photo-sensitizing effect of the iron. capes.gov.br The performance of this compound in this context was ranked relative to other commercial metal deactivators, highlighting its efficacy. The study concluded that the metal deactivators, including this compound, act as catalysts for the generation of UV-absorbing impurities, which contributes to their stabilizing effect. capes.gov.br The following table summarizes the relative performance of this compound in comparison to other metal deactivators in inhibiting iron-sensitized photo-oxidation of nylon 6,6.

Metal DeactivatorRelative Performance in Inhibiting Iron-Sensitized Photo-oxidation
Irganox MD-1024>
This compound >
Mark CDA-1
Source: Adapted from a study on the thermal and photo-chemical degradation of nylon 6,6 polymer. capes.gov.br

The interaction is not merely a simple sequestration. The multifunctional nature of this compound, which also contains a hindered phenol (B47542) moiety, makes it challenging to completely decouple the metal deactivating and antioxidant activities. mmu.ac.uk The proximity of the chelating sites to the radical-scavenging phenolic groups is believed to contribute to its high efficiency. mmu.ac.uk

Synergistic Effects of Dual Functionality

Cooperative Mechanisms between Antioxidant and Metal Deactivating Roles

The exceptional stabilization performance of this compound arises from the synergistic interplay between its two functional components: a sterically hindered phenolic antioxidant and a metal deactivator. chempoint.commmu.ac.uklinchemical.com This dual functionality within a single molecule allows for a cooperative and enhanced protective mechanism for the polymer matrix.

The primary antioxidant function is carried out by the hindered phenol groups. These moieties act as radical scavengers, donating a hydrogen atom to terminate the chain reactions of polymer degradation initiated by free radicals. mmu.ac.uk Concurrently, the metal deactivating function, facilitated by the oxamide structure, chelates and pacifies residual metal ions. mmu.ac.uk

Performance Enhancement in Multi-Component Stabilizer Systems

This compound is frequently used in combination with other stabilizers to create robust and cost-effective antioxidant packages for a wide range of polymers, particularly polyolefins. chempoint.com Its inherent dual functionality allows it to synergize effectively with other classes of antioxidants, leading to a performance enhancement that is greater than the sum of the individual components. chempoint.comchempoint.com

Commonly, this compound is blended with phosphite-based secondary antioxidants. In such systems, this compound, as the primary antioxidant, provides long-term thermal stability by scavenging free radicals. The phosphite (B83602) antioxidant contributes during high-temperature processing by decomposing hydroperoxides into non-radical, stable products. The metal deactivating function of this compound is crucial in these blends as it protects the phosphite from being consumed through reactions with metal ions, thereby preserving its processing stability function.

The following table illustrates a typical multi-component stabilizer system in a polyolefin application and the role of each component:

ComponentClassPrimary Function
This compound Hindered Phenolic Antioxidant / Metal DeactivatorLong-term thermal stability, radical scavenging, metal ion deactivation
Phosphite Antioxidant (e.g., Irgafos 168)Secondary AntioxidantProcessing stability, hydroperoxide decomposition
Hindered Amine Light Stabilizer (HALS)Light StabilizerUV protection, long-term light stability
This table represents a common formulation strategy; specific components and their concentrations vary based on the polymer and application.

Quantitative Assessment of Synergistic Ratios

While the qualitative synergistic effects of this compound in stabilizer blends are well-documented in technical literature from manufacturers, detailed quantitative assessments of synergistic ratios in publicly available research are limited. chempoint.comchempoint.com The concept of synergy in antioxidant mixtures is often evaluated by comparing the performance of the blend against the performance of the individual components at equivalent total concentrations. A synergistic effect is confirmed when the blend outperforms the individual antioxidants.

The optimal synergistic ratio between this compound and other antioxidants, such as phosphites or other phenolic antioxidants, is highly dependent on several factors including the specific polymer matrix, the nature and concentration of metallic residues, processing conditions, and the end-use application environment. The determination of these optimal ratios is typically conducted by polymer manufacturers and additive suppliers through extensive experimental testing, often using techniques like oven aging at various temperatures and monitoring changes in physical properties (e.g., melt flow index, color, and mechanical strength) over time.

For example, a hypothetical study on the stabilization of polypropylene (B1209903) containing copper catalyst residues might evaluate the performance of various ratios of this compound to a phosphite antioxidant. The results could be presented in a format similar to the table below, where performance is measured by the time to embrittlement during heat aging.

This compound (%)Phosphite Antioxidant (%)Time to Embrittlement (hours at 150°C)
0.20500
00.2100
0.10.1800
0.150.05950
0.050.15600
This data is illustrative and intended to demonstrate the concept of synergistic ratios. Actual performance would depend on the specific materials and conditions.

The data in such a study would likely show that a specific ratio (e.g., 3:1 of this compound to phosphite) provides a significant improvement in stability compared to other ratios or the individual components alone, thus quantifying the synergistic effect.

Advanced Synthetic Methodologies and Derivatization Studies of Naugard Xl 1

Current Synthetic Protocols and Optimization Strategies

The synthesis of Naugard XL-1 is typically a multi-step process involving the formation of key intermediate compounds. thegoodscentscompany.com The general approach centers on the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with an alcohol, followed by the formation of the oxalyl diamide (B1670390) bridge. nih.gov

A primary step in the synthesis involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with an ethyl group to form ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. nih.gov This ester serves as a crucial intermediate. Subsequently, two molecules of this phenolic ester are coupled through a reaction with oxalyl chloride, forming the characteristic oxalyl diamide linkage that bridges the two phenolic moieties in the final this compound structure. nih.gov This amidation step results in the formation of the bis-amide structure.

Precise control of reaction conditions is paramount throughout the synthesis of this compound to ensure high yield, minimize side reactions, and achieve the desired purity. Acid catalysts, such as p-toluenesulfonic acid, are commonly employed to accelerate the initial esterification step, although their use requires careful management to prevent unwanted side reactions. nih.gov For the amidation reaction, base catalysts, such as triethylamine (B128534) or pyridine, are typically used to neutralize the hydrochloric acid generated, thereby driving the reaction towards completion. nih.gov

Solvent selection also plays a critical role, influencing reaction homogeneity and the stability of intermediates. nih.gov Solvents like toluene (B28343) are used in esterification, while chlorinated solvents (e.g., chloroform) or polar aprotic solvents (e.g., dimethylformamide) can enhance the amidation step. nih.gov

Purity optimization in industrial production often involves techniques such as crystallization, frequently utilizing solvent systems like ethanol (B145695)/water mixtures to remove unreacted precursors and impurities. nih.gov For batches requiring exceptionally high purity, such as those for specific research or pharmaceutical applications, column chromatography may be employed. nih.gov Achieving high purity is essential for ensuring the thermal stability and compatibility of this compound with various polymer matrices. nih.gov

Derivatization and Structural Modification for Enhanced Performance

Derivatization and structural modification studies of this compound focus on altering its chemical structure to potentially enhance its antioxidant and metal deactivating capabilities, improve its compatibility with different materials, or tune other desirable properties. thegoodscentscompany.com

The performance of this compound as a hindered phenolic antioxidant is significantly influenced by the tert-butyl groups positioned ortho to the phenolic hydroxyl group. These bulky groups provide steric hindrance, which protects the hydroxyl group from rapid oxidation and stabilizes the resulting phenoxy radical, thereby enhancing its free-radical scavenging efficiency. chem960.comnih.gov Additionally, the tert-butyl groups act as electron-donating substituents through the inductive effect, increasing the electron density on the aromatic ring and the phenolic hydroxyl group. chem960.comnih.gov This increased electron density can further contribute to the antioxidant activity by facilitating hydrogen atom donation to free radicals. chem960.com

Modifications to the size, number, or position of these tert-butyl groups, or alterations to the phenolic ring itself, would directly impact the steric hindrance and electron density around the reactive phenolic site, consequently affecting the antioxidant efficacy. Similarly, changes to the oxalyl diamide bridge or the ester functionalities could influence the molecule's ability to chelate metal ions, its solubility, and its dispersion within a polymer matrix.

The synthesis of novel analogues of this compound involves systematic structural variations to explore the relationship between structure and activity. Researchers design molecules with modified chelating structures (derived from the oxalyl diamide part) and altered antioxidant structures (based on the hindered phenol (B47542) moieties) with the aim of improving their individual and combined functionalities. thegoodscentscompany.com The goal is to synthesize derivatives with tuned properties, such as enhanced metal ion complexation ability, improved compatibility with specific polymers, or increased resistance to leaching.

Structure-Activity Relationship (SAR) studies are conducted to understand how specific changes in the chemical structure of this compound derivatives correlate with changes in their performance as stabilizers. thegoodscentscompany.com These studies are complex, partly due to the challenge of decoupling the relative contributions of the antioxidant and metal deactivating functions present in the same molecule. thegoodscentscompany.com

The performance of novel structures is evaluated in relevant polymer systems, such as low-density polyethylene (B3416737) (LDPE), under conditions that induce oxidative degradation. thegoodscentscompany.com Analytical techniques are employed to measure the extent of degradation and the effectiveness of the stabilizer. These techniques can include Melt Flow Index (MFI) to assess changes in polymer viscosity, Yellowness Index (YI) to quantify discoloration, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the formation of degradation products like carbonyls. thegoodscentscompany.com SAR studies highlight that the inhibition of oxidative degradation by these multi-functional additives is a result of a subtle balance between their antioxidant and metal deactivating capabilities. thegoodscentscompany.com

Physical Properties of this compound

The typical physical properties of this compound are summarized in the table below. fishersci.comfishersci.co.uktcichemicals.comnih.gov

PropertyValue
AppearanceWhite to Off-White Powder
Molecular Weight697 g/mol
Melting Point Range170 - 180 °C
Specific Gravity (20°C)1.12
Color, Transmittance @ 425 nm98.0 %
Flash Point (Closed Cup)260 °C
Water SolubilityInsoluble (1.5 μg/L at 20°C) nih.govuni.lu
Log P (Predicted)6.95380 - 8.8 nih.govuni.lu

Due to the lack of specific scientific literature found through the search queries detailing the application of computational chemistry approaches, such as molecular modeling for precursor design or simulation of reaction pathways and energetics, specifically for the synthesis of this compound, it is not possible to generate thorough, informative, and scientifically accurate content for sections 3.3, 3.3.1, and 3.3.2 as strictly required by the provided outline and constraints. The available information primarily focuses on the compound's properties, applications as an antioxidant and metal deactivator, and general aspects of its multi-step organic synthesis.

Therefore, this article cannot provide the detailed research findings and data tables pertaining to computational chemistry in the synthesis design of this compound as requested.

However, the chemical identity of this compound and related precursors mentioned in general synthesis descriptions can be provided.

Chemical Identification of this compound

This compound is a chemical compound known by the IUPAC name 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl) propionate] fishersci.cawikipedia.orgataman-chemicals.com. Its Chemical Abstracts Service (CAS) Registry Number is 70331-94-1 fishersci.cawikipedia.orgataman-chemicals.comfishersci.sefishersci.pt. The molecular formula of this compound is C40H60N2O8 fishersci.se, and its molecular weight is approximately 696.9 g/mol or 697 g/mol fishersci.caataman-chemicals.comfishersci.sefishersci.ptfishersci.ca.

The synthesis of this compound is generally described as involving multi-step organic reactions, including the formation of intermediate compounds and subsequent coupling reactions such as esterification and amidation fishersci.se. Potential precursors mentioned in the context of its synthesis include ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and ethyl oxalyl chloride fishersci.pt.

Analytical Characterization and Detection of Naugard Xl 1 in Complex Matrices

Spectroscopic and Chromatographic Techniques for Identification and Quantification

A combination of spectroscopic and chromatographic techniques is commonly employed for the analysis of Naugard XL-1. These techniques provide complementary information regarding its structure, functional groups, and presence in a sample.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and structural confirmation of this compound, providing accurate mass measurements that can confirm its molecular formula. eurofins.commiamioh.edu Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), yield characteristic daughter ions that provide insights into the compound's structure and can be used for definitive identification in complex matrices. eurofins.commiamioh.eduresearchgate.net For instance, fragmentation patterns of this compound in ESI negative mode have shown a deprotonated molecule at m/z 695.425, which can fragment into characteristic molecules due to the loss of specific groups. eurofins.com Similarly, in ESI positive mode, the (NH4+)-adduct of C40H60N2O8 has been observed as a prominent ion. eurofins.com Analyzing these fragmentation patterns and comparing them to theoretical fragments or spectral databases aids in confirming the identity of this compound. eurofins.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is essential for the detailed structural elucidation of this compound. chempoint.combenchchem.commmu.ac.ukgoogle.comresearchgate.net NMR provides information about the different types of protons and carbons in the molecule and their connectivity, allowing for confirmation of the proposed chemical structure. benchchem.commmu.ac.uk Specific signals in the NMR spectrum, such as those corresponding to the tert-butyl groups and aromatic protons, are characteristic of this compound and can be used for its identification and to assess purity. benchchem.com Studies have utilized NMR to characterize the structure of metal-containing compounds related to antioxidants and metal deactivators. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound. chempoint.combenchchem.commmu.ac.ukresearchgate.netresearchgate.netspectrabase.comresearchgate.netresearchgate.netresearchgate.net By analyzing the absorption of infrared light at specific wavelengths, the presence of characteristic functional groups such as amide (C=O and N-H stretches) and ester (C=O stretch) can be confirmed. benchchem.commmu.ac.uk FT-IR spectroscopy has been applied in studies investigating the degradation of polymers containing stabilizers like this compound, where changes in functional groups can be monitored. mmu.ac.ukresearchgate.netresearchgate.net It has also been used to study the interaction of this compound with metals by examining shifts in characteristic bands upon complex formation. mmu.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique widely used for the separation, detection, and quantification of this compound, particularly at trace levels in complex matrices. mmu.ac.ukresearchgate.neteurofins.comeeer.orgdcu.ieoup.comthermofisher.com LC separates this compound from other components in the sample based on its chemical properties and interaction with the stationary phase, while MS provides sensitive detection and structural information. dcu.iethermofisher.com LC-MS, including LC-HRMS and LC-MS/MS, is a crucial tool in extractables and leachables studies for identifying and quantifying compounds that migrate from materials into products. eurofins.comeeer.orgdcu.iethermofisher.com Studies have demonstrated the use of LC-MS for detecting this compound as an unknown compound extracted from packaging materials. eurofins.com High-temperature liquid chromatography techniques have also been explored for the separation of polymer additives like this compound to enhance resolution and speed. oup.com

Methodologies for Extractables and Leachables (E&L) Studies

Extractables and Leachables (E&L) studies are critical for assessing the potential migration of compounds like this compound from materials in contact with sensitive products, such as pharmaceuticals or food. eurofins.comresearchgate.neteurofins.comdcu.iethermofisher.com Extractables are compounds that can be released from a material under exaggerated laboratory conditions, while leachables are those that migrate under normal storage or use conditions. eurofins.comthermofisher.com E&L studies involve controlled extraction procedures followed by sensitive analytical techniques to identify and quantify the migrating substances. eurofins.comresearchgate.netdcu.iethermofisher.com

Controlled Extraction Procedures and Solvents

Controlled extraction procedures are designed to simulate or exaggerate the conditions under which compounds might migrate from a material. researchgate.netthermofisher.com The choice of extraction solvent is crucial and depends on the nature of the material and the product it contacts, aiming to effectively extract potential migrants. researchgate.neteurofins.comthermofisher.com Common solvents used in E&L studies include organic solvents and aqueous-based solutions, with solubility being a critical factor in their effectiveness. eurofins.comthermofisher.com Studies have investigated the solubility of common extractable compounds, including this compound, in various extraction solvents to inform E&L methodologies. eurofins.com For this compound, solubility varies depending on the solvent, with higher solubility generally observed in organic solvents like hexanes, isopropanol, and ethanol (B145695) compared to aqueous solutions. eurofins.com Controlled temperature and extraction time are also important parameters in these procedures to ensure reproducible and relevant results. eurofins.comthermofisher.com

Development of Custom Extractables Databases

Identifying unknown compounds in complex matrices often necessitates a systematic analytical approach, including the development of customized extractables databases sigmaaldrich.com. These databases serve as a collection of acquired knowledge about compounds that can be extracted from materials under various conditions sigmaaldrich.com. In the context of polymer additives like this compound, which can be present in materials such as container closure systems for pharmaceutical products, a customized database is vital for matching analytical data obtained from extracts to known compounds sigmaaldrich.com. This is particularly important because extractables can originate from functional additives, solvent residues, catalysts, or degradation products sigmaaldrich.com. Human expertise and intuition are essential in conjunction with these databases to interpret complex analytical results and confirm the identity of tentatively matched compounds sigmaaldrich.com.

Identification and Quantification of Migration Products

The identification and quantification of this compound and its migration products are key aspects of assessing the interaction between materials containing this additive and substances in contact with them. Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for these studies sigmaaldrich.com.

LC-MS/MS is a powerful technique for the identification of compounds like this compound through fragmentation studies sigmaaldrich.com. By generating daughter ions from the parent compound, LC-MS/MS provides information on the fragmentation pattern, which, when combined with the accurate mass of the parent ion, helps confirm the compound's identity sigmaaldrich.com. Theoretical fragments detected have been shown to agree with the expected daughter ions from this compound sigmaaldrich.com. For instance, in ESI positive mode, this compound has been observed to fragment into characteristic molecules, including a fragment at m/z 417.237 after the loss of a 3-[4-Hydroxy-3,5-bis(2-methyl-2-propanyl)phenyl]propanoate group, and another characteristic fragment at m/z 159.077 sigmaaldrich.com. In ESI negative mode, the deprotonated molecule (m/z 695.425) also exhibits characteristic fragmentation sigmaaldrich.com.

Ultra Performance Liquid Chromatography (UPLC) methods have also been developed for the separation and quantitation of various polymer additives, including this compound uni.lu. These methods aim to achieve baseline resolution while minimizing analytical run time, often utilizing principles of quality by design (QbD) uni.lu. The migration of polymer additives, such as hindered phenol (B47542) antioxidants like this compound, from plastic materials into substances like drinking water has been noted, highlighting the importance of monitoring these compounds nih.gov.

Techniques for Monitoring this compound Consumption and Degradation Products in Materials

Monitoring the consumption and formation of degradation products of this compound in polymer materials is essential for evaluating its long-term effectiveness as a stabilizer and understanding the material's lifespan.

Chemiluminescence for Oxidation Stability Evaluation

Chemiluminescence (CL) is a sensitive technique used to evaluate the oxidation stability of materials, including those containing this compound wikidata.orgfishersci.casigmaaldrich.comjeolusa.com. This method measures the weak light emission that accompanies the thermal oxidation of polymers sigmaaldrich.com. Studies have utilized chemiluminescence under both nonisothermal and isothermal conditions in the presence of oxygen to assess the oxidation stability of materials and determine the effect of stabilizers like this compound wikidata.orgfishersci.casigmaaldrich.comjeolusa.com. Research on hot melt adhesives, for example, has employed chemiluminescence to evaluate the thermooxidative stability of ethylene-propylene copolymer and the impact of varying concentrations of this compound wikidata.orgfishersci.casigmaaldrich.comjeolusa.com. These studies have shown this compound to be an efficient thermooxidative stabilizer wikidata.orgfishersci.casigmaaldrich.comjeolusa.com. The technique allows for the evaluation of kinetic process parameters that describe the progress of material alteration sigmaaldrich.com.

Rheological and Physical Property Changes as Indicators of Degradation

Changes in the rheological and physical properties of polymer materials can serve as indicators of degradation, which this compound is designed to prevent. As polymers degrade, their molecular structure changes, leading to alterations in properties such as molecular weight, melt viscosity, tensile strength, and extensibility chem960.comchem960.com. Monitoring these physical property changes, for instance, through tensile tests after exposure to stressors like UV irradiation, can reveal the extent of polymer degradation chem960.com. Loss of physical properties, visible decomposition, or embrittlement can indicate material failure due to degradation nih.gov. This compound, by acting as an antioxidant and metal deactivator, helps to maintain these properties by inhibiting the degradation processes wikipedia.orgcenmed.comwikipedia.orguni.lu. While the direct monitoring of this compound degradation products via rheological or physical property changes is not explicitly detailed in the provided snippets, the impact of this compound's presence and its role in delaying the degradation that causes these property changes is well-established chem960.comnih.gov. The effectiveness of this compound in maintaining long-term stability under harsh conditions is reflected in the preservation of the material's physical and mechanical performance wikipedia.org.

Performance Evaluation of Naugard Xl 1 in Advanced Polymer Systems

Stabilization of Polyolefins and Polystyrenics

Naugard XL-1 provides outstanding protection in various polyolefin and polystyrene systems. chempoint.com Its efficacy is particularly pronounced in mineral-filled resin systems where residual metallic ions are present. chempoint.com Metal ions can interfere with the curing and production processes of plastics and catalyze the decomposition of hydroperoxides, accelerating oxidation and potentially causing the stripping of tert-butyl groups from phenolic antioxidants, leading to discoloration. chempoint.comsci-hub.se As a metal deactivator, this compound helps to mitigate these issues. chempoint.com

Long-Term Thermo-oxidative Stability in Polyethylene (B3416737) and Polypropylene (B1209903)

This compound contributes to the long-term thermal heat stability of polyolefins like polypropylene. google.comgoogleapis.com While some resins may exhibit excellent long-term thermal stability, they might still be susceptible to degradation during high-temperature, high-shear processing such as extrusion. google.comgoogleapis.com Antioxidant compositions, which can include components like this compound, have been shown to protect polypropylene against polymer breakdown, as indicated by superior melt flow stability, and against the formation of undesirable color bodies, demonstrated by low color index values. google.comgoogleapis.com

Research indicates that formulations incorporating a commercial metal deactivator like this compound can exhibit synergistic behavior when combined with other antioxidants in polyethylene. researchgate.netresearchgate.netresearchgate.netresearchgate.net This synergy can enhance thermo-oxidative stability. researchgate.netresearchgate.netresearchgate.netresearchgate.net Studies on the thermo-oxidation of peroxide cross-linked polyethylene (XLPE) and cross-linked ethylene (B1197577) propylene (B89431) rubber (XLEPR) at temperatures ranging from 70 to 160°C have investigated the effectiveness of different antioxidants and their combinations. researchgate.net

Performance in Cross-Linked Polyethylene (XLPE) and Silane-Grafted Polyethylene

This compound is specifically mentioned as being especially useful in cross-linked polyethylene (XLPE) and silane-grafted polyethylene. chempoint.com The stabilization of these materials is crucial for their performance in demanding applications like wire and cable insulation. chempoint.com The thermo-oxidation of peroxide cross-linked polyethylene (XLPE) has been studied to understand the performance of stabilizers in such systems. researchgate.net The process of silane (B1218182) crosslinking involves grafting a silane onto base polymer chains and subsequently crosslinking through the formation of Si-O-Si bonds. google.com Stabilizers like this compound play a role in maintaining the integrity of the polymer during these processes and in the final application.

Influence on Electrical Treeing in Insulating Materials

Electrical treeing is a phenomenon that can lead to the breakdown of electrical insulators, particularly in high-voltage applications like power cables. This compound is noted for its utility in wire and cable applications chempoint.com, where preventing electrical treeing is critical. While the search results mention that formulations including a metal deactivator like this compound show synergistic behavior in the context of thermo-oxidative stability researchgate.netresearchgate.net, the direct influence of this compound specifically on inhibiting electrical treeing is mentioned in the context of its application in insulating materials chempoint.com. Further detailed research findings specifically quantifying the reduction of electrical treeing by this compound were not extensively detailed in the provided snippets, but its use in cable insulation suggests a role in maintaining the dielectric properties and preventing degradation pathways that could lead to treeing.

Applications in Rubber Processing and Elastomeric Networks

This compound is also utilized in rubber processing and elastomeric networks. thegoodscentscompany.com Antioxidants are broadly used in hydrocarbon polymers, including those used in rubber, to prevent problems such as loss of strength, breakdown, or discoloration that can occur during processing or in the final product due to oxidation. scribd.com

Prevention of Degradation During Processing and End-Use

During the processing of rubber and the service life of elastomeric products, exposure to heat, oxygen, and metallic impurities can lead to degradation. thegoodscentscompany.com this compound, functioning as both an antioxidant and a metal deactivator, helps to prevent degradation during these stages. thegoodscentscompany.comchempoint.com Its role as a metal deactivator is particularly relevant in rubber formulations that may contain metallic fillers or residues from catalysts, which can accelerate oxidative degradation. chempoint.comsci-hub.se By deactivating these metal ions and scavenging free radicals, this compound contributes to the longevity and performance of the rubber compound. chempoint.comscribd.com

Stabilization of Specific Rubber Formulations

While specific data tables detailing the performance of this compound in various rubber formulations were not extensively provided in the search results, its general application in rubber processing and elastomeric networks indicates its effectiveness in stabilizing these materials. thegoodscentscompany.com The stabilization of synthetic rubber-modified polystyrenes is an area where antioxidants are employed. google.com The use of antioxidants in rubber compounds, particularly in sulphur vulcanization, is a common practice to enhance their durability. vdoc.pub this compound's chemical structure, containing hindered phenolic groups and an oxamide (B166460) structure, contributes to its antioxidant and metal deactivating properties, making it suitable for stabilizing various polymer types, including those used in elastomeric applications. sci-hub.senih.gov

Efficacy in Coatings, Adhesives, and Hot Melt Adhesives

This compound demonstrates significant efficacy in protecting coatings, adhesives, and hot melt adhesives from degradation processes, primarily through its antioxidant and metal deactivating capabilities.

Protection Against Oxidative Damage in Coatings and Adhesives

In coatings and adhesives, this compound contributes to improved durability by safeguarding them against oxidative damage. smolecule.com As a phenolic antioxidant, it functions by scavenging free radicals, which are highly reactive species that can initiate and propagate the degradation of polymer chains. smolecule.combenchchem.com This neutralization of free radicals is crucial in maintaining the integrity of formulations, particularly under thermal stress. smolecule.com Furthermore, this compound's ability to complex with metal ions significantly enhances its performance in preventing oxidative degradation in these systems. smolecule.com Metal ions, often present as impurities or introduced through pigments and fillers, can catalyze oxidation processes, accelerating material breakdown. The metal deactivating function of this compound mitigates this catalytic activity. smolecule.comspecialchem.combenchchem.com Research indicates that the combination of antioxidant and metal deactivating properties within a single compound provides enhanced protection compared to using separate additives. smolecule.com Synergistic effects have also been observed when this compound is combined with other antioxidants, leading to further improvements in the stability and longevity of materials. smolecule.com

Thermooxidative Stability in Hot Melt Adhesives

This compound has been identified as an efficient thermooxidative stabilizer in hot melt adhesives. tobst-cn.comresearchgate.netresearchgate.net Thermooxidative degradation, which occurs at elevated temperatures in the presence of oxygen, is a significant concern for the performance and service life of hot melt adhesives. Studies evaluating the oxidation stability of ethylene-propylene copolymer (Licocene 2602), a key component in some hot melt adhesives, have utilized chemiluminescence in oxygen under both nonisothermal and isothermal conditions. tobst-cn.comresearchgate.netresearchgate.net These studies determined the effect of various concentrations of this compound, acting as both a metal deactivator and phenolic antioxidant, on the material's stability. tobst-cn.comresearchgate.netresearchgate.net The findings indicate that this compound is an effective additive for enhancing the thermooxidative stability of these adhesive systems. tobst-cn.comresearchgate.netresearchgate.net This is particularly important for applications where hot melt adhesives are subjected to thermal stress, such as in bookbinding. tobst-cn.comresearchgate.netresearchgate.net

Interaction with Fillers and Pigments

The performance of polymer additives can be significantly influenced by the presence of fillers and pigments. This compound demonstrates advantageous interactions within filled polymer systems, particularly in mitigating the deactivation effects of certain additives and ensuring compatibility.

Mitigation of Stabilizer Deactivation by Carbon Black and Inorganic Fillers

Carbon black and various inorganic fillers are known to potentially deactivate stabilizing additives, including antioxidants and light stabilizers. sci-hub.se This deactivation can occur through physical adsorption onto the high surface area of the filler particles or due to the presence of metal ion impurities within the fillers themselves. sci-hub.se Metal ions, often introduced by catalysts, pigments, or fillers during processing, can catalyze the degradation of polymers. smolecule.commmu.ac.uk this compound is particularly effective in mineral-filled resin systems where residual metallic ions from catalysts and inorganic pigments are present. specialchem.comchempoint.comchempoint.com Its metal deactivating function allows it to effectively bind and deactivate these detrimental metal ions, thereby reducing their interference and the degradation they cause. smolecule.comeaschem.com.tw This is especially crucial in applications like wire and cable, which often utilize carbon black-filled polymer systems, where direct contact with metals like copper can lead to accelerated oxidation. mwc.co.krmmu.ac.uk In such cases, the performance of standard antioxidants may be insufficient, necessitating the use of metal deactivators like this compound as adjuncts. mmu.ac.uk this compound's dual functionality makes it a high-performance additive that is particularly effective in these challenging filled systems. mwc.co.kr

Compatibility and Dispersion within Filled Systems

This compound is compatible with a wide variety of polyolefinic and polystyrenic resins, which are commonly used in filled polymer systems. specialchem.combaoxuchem.comakrochem.comchempoint.com Its effectiveness is particularly noted in mineral-filled resin systems containing residual metallic ions from catalysts and inorganic pigments, indicating good performance and likely sufficient compatibility within these complex matrices. specialchem.comchempoint.comchempoint.com While specific detailed data on dispersion in various filled systems is not extensively provided in the search results, the compound's nature as a powder with a defined melting range suggests it can be incorporated into polymer processing effectively. One source mentions a low melting point (< -30°C) potentially enhancing dispersibility benchchem.com, although other sources consistently report a melting point of 170-180°C baoxuchem.comakrochem.comaccustandard.comchempoint.commwc.co.kreaschem.com.tw, which is more likely representative of the pure compound. The non-discoloring property of this compound is also a significant advantage for its use in filled and pigmented systems, as it does not negatively impact the visual appearance of the final product. specialchem.combaoxuchem.comakrochem.comchempoint.comchempoint.com Evaluating the compatibility and optimizing the dispersion of additives like this compound in filled polymer matrices can involve computational strategies such as molecular dynamics simulations combined with empirical testing methods like Differential Scanning Calorimetry (DSC) for assessing glass transition temperature shifts and Scanning Electron Microscopy (SEM) for analyzing dispersion homogeneity. benchchem.com

Environmental and Biological Research Aspects of Naugard Xl 1

Biodegradation and Environmental Fate Studies

Detailed studies specifically assessing the biodegradation and environmental fate of Naugard XL-1 (CAS 70331-94-1) are not extensively documented in the reviewed literature.

Assessment of Environmental Persistence

Information regarding the environmental persistence of this compound (CAS 70331-94-1) is scarce. One source indicates that no information on the persistence and degradability of this specific product is available lgcstandards.com. The compound is described as harmful to aquatic life with long lasting effects, which could suggest some degree of environmental persistence, but specific persistence data like half-lives in various environmental compartments were not found lgcstandards.com.

Transformation Pathways in Natural Environments

Specific research detailing the transformation pathways of this compound (CAS 70331-94-1) in natural environments, such as water, soil, or air, was not identified in the available search results.

Aquatic Ecotoxicity and Long-Term Environmental Effects

Research specifically on the aquatic ecotoxicity and long-term environmental effects of this compound (CAS 70331-94-1) is limited.

Harmful Effects on Aquatic Life

Based on available information, this compound (CAS 70331-94-1) is classified as harmful to aquatic life with long lasting effects (Aquatic Chronic 3) lgcstandards.com. However, specific data such as LC50 (Lethal Concentration 50%) or EC50 (Effective Concentration 50%) values for various aquatic organisms (fish, daphnia, algae) were not found for this compound in the reviewed literature.

Evaluation of Long-Lasting Impacts

The classification of this compound (CAS 70331-94-1) as harmful to aquatic life with long lasting effects indicates a potential for enduring environmental impacts lgcstandards.com. However, detailed studies specifically evaluating these long-term effects on aquatic ecosystems or other environmental compartments were not available in the search results. Release to the environment should be avoided lgcstandards.com.

Research into Biological Antioxidant Properties and Oxidative Stress Mitigation

Cellular and Molecular Biology Investigations

The antioxidant capacity of this compound suggests potential benefits in cellular and molecular biology research smolecule.com. Studies in this area may focus on understanding antioxidant defense mechanisms within cells and the role of oxidative stress in various diseases smolecule.com. Investigations have explored its potential antioxidant properties in biological systems, indicating a possible role in protecting cells from oxidative stress, a factor linked to various diseases benchchem.com. In experimental setups involving cell cultures subjected to oxidative stress, this compound has demonstrated protective effects, resulting in a significant reduction in cell death rates compared to untreated controls benchchem.com.

Potential in Drug Discovery and Development

The antioxidant properties of this compound have garnered attention for their potential therapeutic applications in different health conditions nih.gov. The compound's ability to deactivate metal ions has led to its exploration for use in drug formulations to enhance stability benchchem.com. Metal ions can catalyze the degradation of sensitive pharmaceutical compounds during storage and use; thus, this compound's metal-chelating property could help prevent such degradation benchchem.com. The presence of tert-butyl groups, characteristic of tert-butyl phenolic antioxidants (TBP-AOs) like this compound, can influence the biological activity of compounds, potentially by increasing solubility in organic solvents and stabilizing functional groups through steric hindrance nih.govmdpi.com.

Occupational Exposure and Safety Research

Occupational exposure to this compound and similar tert-butyl phenolic antioxidants can occur in industries involved in their manufacturing and usage nih.govmdpi.com. This exposure raises considerations for worker health and safety.

Risk Assessment for Workers in Manufacturing and Usage Industries

Workers in industries that manufacture or utilize compounds like this compound may face higher concentrations, potentially increasing the risk of both acute and chronic health effects nih.govmdpi.com. Risk assessment for workers should take into account general limits for particulate concentrations in the workplace air chempoint.com. Implementing engineering controls, such as process enclosures and local exhaust ventilation, is recommended to maintain airborne levels below established exposure limits chempoint.com. If exposure limits have not been set, maintaining airborne levels at an acceptable concentration is advised chempoint.com. Ensuring adequate ventilation, particularly in confined areas, is important, as dust formation can be relevant during the processing of this product chempoint.com. Safety measures are considered critical to minimize the risks posed by these chemicals in the workplace mdpi.com.

Studies on Acute and Chronic Health Effects

Studies have been conducted to assess the potential health effects of this compound. An acute oral toxicity study in rats determined the LD50 to be greater than 10 g/kg b2bcomposites.com. Subchronic toxicity studies conducted in dogs and rats did not reveal evidence of harmful effects based on the available information b2bcomposites.com. Skin irritation tests performed on rabbits indicated that the substance is non-irritating chempoint.comb2bcomposites.com. Eye irritation tests in rabbits showed slight irritation chempoint.com.

Based on available data, this compound is not classified for acute inhalation toxicity, acute dermal toxicity, germ cell mutagenicity, or carcinogenicity chempoint.com. Product dust may cause irritation to the eyes, skin, and respiratory system chempoint.com.

Limited toxicity data from studies:

Study TypeSpeciesResultCitation
Acute Oral ToxicityRatLD50 > 10 g/kg b2bcomposites.com
Subchronic ToxicityDog, RatNo evidence of harmful effects b2bcomposites.com
Skin IrritationRabbitNon-irritating chempoint.comb2bcomposites.com
Eye IrritationRabbitSlight irritation chempoint.com
Acute Inhalation-Not classified due to lack of data chempoint.com
Acute Dermal-Not classified due to lack of data chempoint.com
Germ Cell Mutagenicity-Not classified due to lack of data chempoint.com
Carcinogenicity-Not classified due to lack of data chempoint.com

Comparative Studies with Other Stabilizers and Future Research Directions

Benchmarking Naugard XL-1 Against Commercial Antioxidants and Metal Deactivators

Comparative studies evaluate this compound's performance in inhibiting oxidative degradation and deactivating detrimental metal ions in various polymer matrices. These studies often involve comparing its effectiveness to that of traditional hindered phenolic antioxidants and other metal deactivators.

Research indicates that this compound can offer improved thermal stability in polyolefins compared to control samples without antioxidants benchchem.com. In the context of polyketone, this compound has demonstrated significantly higher solubility compared to Irganox 1076 and Irganox 1330, which can contribute to its effectiveness poketone.com. While Irganox 1010 has shown excellent processing properties and oxidation resistance in short-term tests in HDPE, its long-term aging resistance can be inferior to certain other stabilizers, potentially due to hydrolysis of its ester groups researchgate.net. This compound's distinct structure and dual functionality contribute to its performance profile, which can differ from that of single-function hindered phenols.

Metal deactivators are crucial for mitigating the catalytic activity of metal ions (such as copper and iron) that accelerate polymer degradation mmu.ac.uk. Irganox MD 1024 is another commercial metal deactivator conquerscientific.com. Comparisons between this compound and other metal deactivators like Irganox MD 1024 focus on their efficacy in chelating metal ions and preventing metal-catalyzed oxidation.

This compound has been shown to reduce electrical treeing in XLPE by 40% compared to MD1024 benchchem.com. This is attributed to this compound's low viscosity, which ensures homogeneous distribution within the polymer matrix, minimizing void formation benchchem.com. While Irganox MD 1024 is also a metal deactivator, this compound's dual functionality provides a combined approach to stabilization chempoint.combaoxuchem.com. Studies have indicated that in certain formulations, this compound can be more effective than Irganox 1024 in providing heat resistance and polymer color stability when used in conjunction with other antioxidants google.com.

The key advantage of this compound lies in its unique dual functionality as both an antioxidant and a metal deactivator within a single molecule benchchem.comchempoint.comsmolecule.comakrochem.com. This integrated structure provides a synergistic effect, offering comprehensive protection against both free radical-induced oxidation and metal-catalyzed degradation chempoint.com. This dual nature simplifies additive formulations and can lead to enhanced long-term stability, particularly in polymer systems prone to metal contamination, such as those containing residual catalysts, inorganic pigments, or mineral fillers chempoint.combaoxuchem.comakrochem.comspecialchem.com. The presence of a hindered phenol (B47542) moiety for antioxidant action and chelating ligands for metal deactivation in a single compound distinguishes this compound from single-function additives mmu.ac.uk.

Here is a summary of performance comparison points:

FeatureThis compoundSterically Hindered Phenols (e.g., Irganox 1010, 1076)Other Metal Deactivators (e.g., Irganox MD 1024)
Primary Function Antioxidant & Metal DeactivatorAntioxidantMetal Deactivator
Secondary Function N/ACan complex metal ions to a degree mmu.ac.ukCan have antioxidant properties (e.g., Irganox MD 1024) google.com
Electrical Treeing Reduction (in XLPE) Significant reduction (40% vs MD1024) benchchem.comIndirect effect through oxidation inhibitionLess effective than this compound benchchem.com
Thermal Stability Improves thermal stability benchchem.comProvides thermal stability smolecule.comthegoodscentscompany.comPrimarily prevents metal-catalyzed degradation
Solubility (in Polyketone) Significantly higher than Irganox 1076/1330 poketone.comLower than this compound poketone.comNot directly compared in snippets
Formulation Complexity Simpler due to dual function smolecule.comMay require co-stabilizers for metal deactivationMay require co-stabilizers for antioxidant action

Emerging Trends in Polymer Stabilization

The field of polymer stabilization is continuously evolving, driven by the need for improved performance, sustainability, and specialized functionalities.

The trend towards developing novel multi-functional additives is a significant area of research onlytrainings.compolymer-search.comstartus-insights.com. This compound, with its inherent dual antioxidant and metal deactivating capabilities, is an early example of this approach mmu.ac.ukchempoint.combaoxuchem.comakrochem.comspecialchem.com. Future research in this area focuses on designing single molecules or synergistic blends that can address multiple degradation pathways simultaneously, potentially including UV stabilization, processing stabilization, and long-term thermal stability. The goal is to create more efficient and cost-effective stabilization systems with reduced additive loading.

Unexplored Research Frontiers for this compound

While this compound is a well-established antioxidant and metal deactivator in various polymer applications, several research frontiers remain relatively unexplored. These areas represent opportunities for expanding the understanding of this compound's capabilities and optimizing its use in advanced material systems and under diverse conditions.

Application in Novel Material Systems

This compound is widely recognized for its efficacy in stabilizing polyolefin and polystyrene systems, particularly in applications such as wire and cable insulation, hot melt adhesives, and polyethylene (B3416737) pipes (B44673) benchchem.comchempoint.comchempoint.comgoogle.comresearchgate.net. Its dual function as an antioxidant and metal deactivator makes it valuable in environments where residual metallic ions or oxidative degradation are concerns chempoint.combaoxuchem.com.

Beyond these traditional applications, the potential for this compound in novel material systems presents an unexplored frontier. Some sources suggest potential applications in pharmaceuticals and the food industry, although detailed research in these specific areas under the this compound trade name appears limited in the provided literature benchchem.com. Investigating its compatibility, dispersion, and long-term stability performance in a wider range of polymer matrices, including engineering plastics, biodegradable polymers, and recycled materials, could unlock new applications. Furthermore, exploring its utility in non-polymer systems susceptible to oxidation and metal-catalyzed degradation, such as lubricants, coatings, and adhesives beyond hot melts, represents a promising avenue for future research.

Investigation of Degradation Products and Their Activity

Understanding the degradation pathways of this compound and the activity of its resulting degradation products is crucial for a comprehensive assessment of its long-term effectiveness and potential interactions within a material system. Research has utilized techniques such as LC-MS/MS to identify fragmentation patterns of this compound, aiding in its identification eurofins.com. This indicates initial steps in characterizing its breakdown products.

However, a detailed investigation into the activity of these degradation products remains an area requiring further exploration. Do these degradation products retain any stabilizing capacity? Are they inert, or could they potentially contribute to material degradation or interact with other components in the formulation over extended periods or under severe aging conditions? Comprehensive studies focusing on the chemical structures, concentrations, and functional properties of degradation products formed under various processing and end-use conditions would provide valuable insights into the long-term performance and mechanisms of this compound.

Advanced Modeling and Simulation of Stabilizer-Polymer Interactions

Modeling and simulation play an increasingly important role in predicting the behavior of additives within polymer matrices and understanding degradation processes. Existing research has applied kinetic modeling to study oxidation effects and stabilizer consumption in polymers researchgate.net. Modeling of evaporative loss of this compound from polymers like polyketone has also been explored poketone.com.

While these efforts provide valuable macroscopic or semi-empirical insights, advanced modeling and simulation of this compound's interactions at a more fundamental level represent an unexplored frontier. Techniques such as molecular dynamics simulations, density functional theory (DFT) calculations, and multi-scale modeling could provide deeper understanding of:

The diffusion and solubility of this compound within different polymer free volumes.

The specific interactions (e.g., hydrogen bonding, pi-pi interactions) between this compound molecules and polymer chains.

The chelation mechanisms with various metal ions at the molecular level.

The energy landscapes and reaction pathways involved in its antioxidant and metal deactivation functions.

The influence of polymer morphology and processing history on stabilizer distribution and effectiveness.

Such advanced simulations could help predict the optimal concentration and dispersion of this compound for specific applications, guide the design of synergistic additive packages, and forecast material lifespan under various environmental stresses, moving beyond empirical observations to a more predictive science.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Naugard XL-1, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer :

  • Follow peer-reviewed protocols detailing reaction conditions (e.g., temperature, solvent systems, catalyst ratios) and purification steps (e.g., recrystallization, column chromatography).
  • Document batch-specific parameters (e.g., pH, moisture levels) and validate purity via NMR, HPLC, or mass spectrometry. Reproducibility requires explicit reporting of deviations and quality control checks, as outlined in standardized experimental reporting guidelines .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound in experimental settings?

  • Methodological Answer :

  • Use NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.
  • High-performance liquid chromatography (HPLC) with UV-Vis detection quantifies purity, while mass spectrometry (MS) identifies degradation byproducts.
  • Cross-reference results with literature spectra and include calibration curves for quantitative assays. Detailed protocols should align with journal requirements for experimental transparency .

Q. How should researchers design baseline experiments to evaluate this compound’s antioxidant efficacy in vitro?

  • Methodological Answer :

  • Employ controlled assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) with standardized positive/negative controls.
  • Specify solvent systems, concentration gradients, and incubation times. Replicate experiments across independent trials to account for batch variability. Statistical analysis (e.g., ANOVA) must be pre-registered to avoid data dredging .

Advanced Research Questions

Q. What experimental frameworks are recommended to investigate this compound’s degradation pathways under variable environmental stressors (e.g., UV exposure, thermal cycling)?

  • Methodological Answer :

  • Design accelerated aging studies with controlled stressors (e.g., ISO 11346 for thermal stability). Monitor degradation via FTIR for functional group changes and GC-MS for volatile byproducts.
  • Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Ensure spatial/temporal replication to validate robustness, as per reproducibility standards .

Q. How can researchers resolve contradictions in reported data on this compound’s synergistic effects with co-additives across studies?

  • Methodological Answer :

  • Conduct meta-analyses to identify confounding variables (e.g., additive ratios, substrate compatibility). Replicate disputed experiments with blinded protocols to minimize bias.
  • Use multivariate regression to isolate interaction effects. Transparently report raw data and preprocessing steps (e.g., normalization) to facilitate cross-study comparisons .

Q. What computational and experimental strategies optimize this compound’s performance in polymer matrices without inducing phase separation?

  • Methodological Answer :

  • Pair molecular dynamics simulations (e.g., coarse-grained models) with empirical testing (DSC for Tg shifts, SEM for dispersion homogeneity).
  • Systematically vary loading percentages and curing conditions. Validate findings using failure mode analysis (e.g., tensile testing post-aging) to correlate structural stability with additive distribution .

Q. How should researchers address inconsistencies in mechanistic studies of this compound’s radical scavenging behavior across different pH environments?

  • Methodological Answer :

  • Standardize buffer systems and ionic strength across all trials. Employ electron paramagnetic resonance (EPR) to directly quantify radical quenching efficiency.
  • Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known). Use Bayesian statistics to quantify uncertainty in pH-dependent efficacy claims .

Data Integrity & Reporting Standards

Q. What validation criteria ensure the reliability of long-term stability data for this compound in multi-year studies?

  • Methodological Answer :

  • Implement interim checkpoints for sample integrity (e.g., annual FTIR/HPLC checks). Use reference materials with known degradation profiles for calibration.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories with metadata tagging .

Q. How can researchers mitigate batch-to-batch variability when comparing this compound’s performance against structural analogs?

  • Methodological Answer :

  • Source analogs from ≥3 independent suppliers to assess synthetic consistency. Characterize all batches via identical analytical workflows.
  • Apply principal component analysis (PCA) to distinguish compound-specific effects from batch artifacts. Document supplier certifications and storage conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Naugard XL-1
Reactant of Route 2
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Naugard XL-1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.